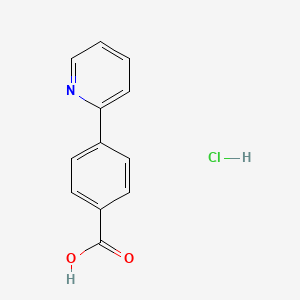
4-(2-Pyridyl)benzoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Pyridyl)benzoic acid hydrochloride is an organic compound that features a pyridine ring attached to a benzoic acid moiety. This compound is known for its crystalline solid form, which ranges from white to light grey in color. It is soluble in ethanol and dimethyl sulfoxide but insoluble in water . The compound is widely used in organic synthesis and coordination chemistry.
准备方法
Synthetic Routes and Reaction Conditions: There are two primary methods for synthesizing 4-(2-Pyridyl)benzoic acid hydrochloride:
Condensation and Oxidation: This method involves the reaction of 2-pyridinecarboxaldehyde with benzoic acid, followed by condensation and oxidation to yield the target compound.
Reaction of Benzoyl Chloride and 2-Pyridine Methanol: This method involves the reaction of benzoyl chloride with 2-pyridine methanol under specific conditions to produce 4-(2-Pyridyl)benzoic acid.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, with careful control of reaction conditions to ensure high yield and purity. The reactions are often carried out in the presence of catalysts and under inert atmospheres to prevent unwanted side reactions.
化学反应分析
Types of Reactions: 4-(2-Pyridyl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the aromatic rings.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, and nucleophiles
Major Products: The major products formed from these reactions include various substituted pyridylbenzoic acids and their derivatives, which can be further utilized in organic synthesis and material science .
科学研究应用
4-(2-Pyridyl)benzoic acid hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(2-Pyridyl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress and cellular signaling
相似化合物的比较
- 4-(4-Chloropyridin-2-yl)benzoic acid
- 4-(3-Fluoropyridin-2-yl)benzoic acid
- 4-(2-Pyridinyl)benzoic acid
Comparison: 4-(2-Pyridyl)benzoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
属性
CAS 编号 |
222986-74-5 |
|---|---|
分子式 |
C12H10ClNO2 |
分子量 |
235.66 g/mol |
IUPAC 名称 |
4-pyridin-2-ylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C12H9NO2.ClH/c14-12(15)10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h1-8H,(H,14,15);1H |
InChI 键 |
BMVYFDQFGGMZLY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















